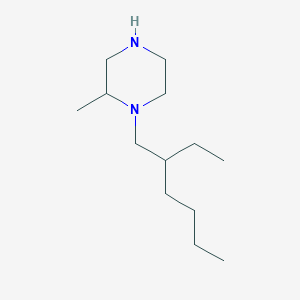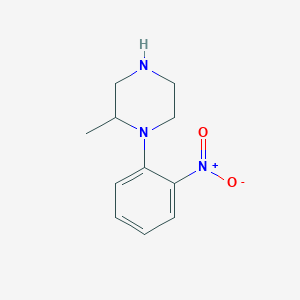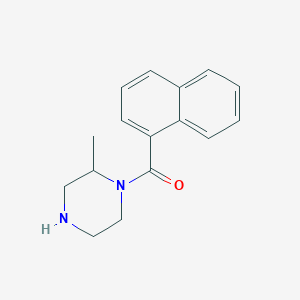
(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, or (2E)-1-MPP for short, is a synthetic compound that has been studied for its various applications in the scientific research field. It is a colorless solid that is insoluble in water, and has been used in various laboratory experiments and studies.
Wissenschaftliche Forschungsanwendungen
((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP has been studied for its potential applications in the scientific research field. It has been used as a substrate for the synthesis of various compounds, including 2-aryl-3-methylpiperazin-1-ylprop-2-en-1-ones, which have been studied for their potential anti-inflammatory and analgesic properties. It has also been used as a starting material in the synthesis of various other compounds, such as 2-aryl-3-methylpiperazin-1-ylprop-2-en-1-ones and 3-aryl-2-methylpiperazin-1-ylprop-2-en-1-ones, which have been studied for their potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of ((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP is not well understood. However, it is believed to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of various physiological processes, including pain perception, anxiety, and depression. It is also believed to act as an antagonist at the NMDA receptor, which plays an important role in learning and memory.
Biochemical and Physiological Effects
(this compound)-1-MPP has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. It has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP in laboratory experiments has several advantages. For example, it is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are also some limitations to its use. For example, it has a very low solubility in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not well understood, making it difficult to predict the effects of its use in experiments.
Zukünftige Richtungen
The use of ((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP in scientific research is still in its early stages, and there are many potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further studies could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent. Finally, further research could be conducted to explore its potential applications in drug discovery, such as the synthesis of novel compounds with potential therapeutic effects.
Synthesemethoden
((2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one)-1-MPP can be synthesized through a variety of methods, including the reaction of 2-methylpiperazine with 3-phenylprop-2-en-1-one in the presence of a base catalyst. This reaction is carried out at a temperature of around 80 °C and yields (this compound)-1-MPP as the major product. The reaction can also be performed using a variety of other catalysts, such as pyridine, triethylamine, and sodium hydride.
Eigenschaften
IUPAC Name |
(E)-1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHWGZIOFZRZHA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CNCCN1C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)
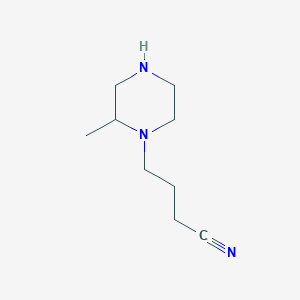
![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
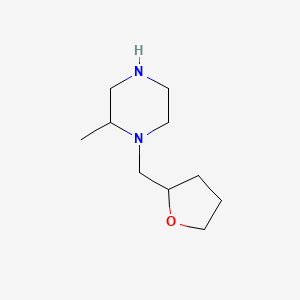
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)
